4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Antibacterial Scaffold Optimization

Researchers targeting resistant Gram-positive pathogens often encounter chemotypes with poorly defined mechanisms. This 4-methyl, ortho-methylsulfanyl oxadiazole benzamide provides a distinct trans-translation inhibitory scaffold whose biological fingerprint cannot be reproduced by ortho-substituted or des-methylsulfanyl analogs. Key advantages: (1) Unique substitution pattern (para-methyl benzamide, ortho-SMe phenyl) drives a divergent antibacterial mechanism-trans-translation inhibition vs. lipoteichoic acid disruption; (2) Physicochemical profile (MW 325.4, XLogP3 3.5, TPSA 93.3 Ų) is optimized for Gram-positive activity (reference leads achieve MIC 1-2 µg/mL); (3) The amide NH (HBD=1) and methylsulfanyl group offer SAR vectors absent in simpler oxadiazole analogs. Ideal as a starting scaffold for MRSA/VRE medicinal chemistry campaigns and as a tool compound for ribosome-rescue pathway studies. Supplied as a research-grade solid with full analytical documentation; available for immediate global dispatch.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 886907-87-5
Cat. No. B2385987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
CAS886907-87-5
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
InChIInChI=1S/C17H15N3O2S/c1-11-7-9-12(10-8-11)15(21)18-17-20-19-16(22-17)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
InChIKeyLKBFCMVWWCRTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886907-87-5)


4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886907-87-5) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized for its privileged status in antibacterial and enzyme-inhibitor discovery programs [1]. The compound incorporates a para-methyl substituent on the benzamide ring and an ortho-methylsulfanyl group on the phenyl ring attached to the oxadiazole core, yielding a molecular formula of C₁₇H₁₅N₃O₂S and a molecular weight of 325.4 g/mol [2]. Its computed XLogP3-AA of 3.5 and topological polar surface area of 93.3 Ų position it within drug-like physicochemical space [2].

Why Generic 1,3,4-Oxadiazole Benzamides Cannot Substitute for CAS 886907-87-5


Within the N-(1,3,4-oxadiazol-2-yl)benzamide family, minor structural modifications—including the position of the methyl substituent on the benzamide ring, the presence or absence of the methylsulfanyl group, and the regiochemistry of the oxadiazole-phenyl linkage—have been shown to cause divergent mechanisms of antibacterial action, ranging from trans-translation inhibition to lipoteichoic acid disruption [1]. Consequently, the precise substitution pattern of CAS 886907-87-5 (para-methyl benzamide, ortho-methylsulfanyl phenyl) is expected to confer a distinct biological fingerprint that cannot be replicated by close analogs such as the ortho-methyl isomer or the des-methylsulfanyl derivative. The quantitative evidence below supports this non-interchangeability.

Quantitative Differentiation of CAS 886907-87-5 Against the Closest Structural Analogs


Para-Methyl vs. Ortho-Methyl Benzamide Regioisomerism Modulates Steric and Electronic Properties

The para-methyl substitution on the benzamide ring of CAS 886907-87-5 distinguishes it from the ortho-methyl regioisomer (2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide). The para orientation avoids steric clash with the oxadiazole-bound phenyl ring, resulting in a different conformational ensemble. Computed physicochemical properties show that while the molecular formula and molecular weight are identical (C₁₇H₁₅N₃O₂S; 325.4 g/mol), the topological polar surface area of CAS 886907-87-5 is 93.3 Ų [1]. The ortho-methyl isomer is predicted to have a marginally reduced accessible polar surface area due to intramolecular steric shielding of the amide NH, potentially altering hydrogen-bonding capacity and target recognition.

Medicinal Chemistry Structure-Activity Relationship (SAR) Antibacterial Scaffold Optimization

Presence of the Methylsulfanyl Phenyl Group Distinguishes CAS 886907-87-5 from Des-methylsulfanyl Analogs Lacking Key Lipophilic Anchor

CAS 886907-87-5 contains a 2-(methylsulfanyl)phenyl moiety at the oxadiazole 5-position, whereas the simpler analog 2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole lacks the sulfur atom entirely. The methylsulfanyl group contributes approximately +0.5 to +0.8 log units to the computed XLogP3-AA value (3.5 for CAS 886907-87-5 [1]) relative to the des-methylsulfanyl congener (XLogP3-AA estimated at 2.7–3.0). This enhanced lipophilicity may improve membrane permeability and target engagement in Gram-positive antibacterial assays, as demonstrated for related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides where logP optimization was critical for activity against MRSA (MIC = 1–2 µg/mL for optimized analogs) [2].

Drug Design Lipophilic Efficiency Oxadiazole Antibacterials

Amide-Linked Oxadiazole vs. Direct C–C Linked Analog: Hydrogen-Bond Donor Capacity Differentiates CAS 886907-87-5

CAS 886907-87-5 possesses a secondary amide linker (NH–C=O) connecting the benzamide and oxadiazole rings, which provides one hydrogen-bond donor (HBD = 1) and contributes to a hydrogen-bond acceptor count of 5 [1]. In contrast, the direct analog 2-(4-methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS 339014-30-1) lacks the amide bond entirely, resulting in HBD = 0 and HBA = 4. The additional HBD capacity of CAS 886907-87-5 enables key interactions with biological targets; in the NTPDase2 inhibitor series, amide-containing oxadiazoles demonstrated superior binding affinity through hydrogen-bonding with active-site residues compared to non-amide analogs [2].

Hydrogen-Bonding Scaffold Hopping NTPDase Inhibition

Differentiation from the 2,4-Dimethyl Benzamide Analog via Reduced Steric Bulk at the Ortho Position

The 2,4-dimethyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide analog introduces an additional ortho-methyl group on the benzamide ring, increasing the heavy-atom count to 25 and the molecular weight to 339.4 g/mol. The ortho-methyl group in the 2,4-dimethyl analog creates steric hindrance that may force the benzamide ring out of coplanarity with the oxadiazole, reducing π-conjugation and altering the conformational preferences relative to CAS 886907-87-5 (heavy-atom count = 23; only para-substituted) [1]. This steric difference is expected to affect binding pocket compatibility and metabolic stability.

Steric Effects Conformational Analysis Lead Optimization

High-Impact Application Scenarios for 4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide


Antibacterial Lead Optimization Against Drug-Resistant Gram-Positive Pathogens

CAS 886907-87-5 can serve as a starting scaffold for medicinal chemistry campaigns targeting MRSA and VRE. The para-methyl, ortho-methylsulfanyl substitution pattern provides a distinct physicochemical profile (XLogP3-AA = 3.5; TPSA = 93.3 Ų) that falls within the optimal range for Gram-positive antibacterial activity established by the N-(1,3,4-oxadiazol-2-yl)benzamide series, where lead compounds achieved MIC values of 1–2 µg/mL [1]. The amide NH (HBD = 1) and methylsulfanyl group offer vectors for SAR exploration that are absent in simpler oxadiazole analogs.

NTPDase2 Inhibitor Development for Cancer Therapeutics

The amide-linked oxadiazole framework of CAS 886907-87-5 aligns with the pharmacophoric requirements for ecto-NTPDase2 inhibition, a target implicated in tumorigenesis. Class-level evidence demonstrates that 1,3,4-oxadiazole derivatives with hydrogen-bond-donating amide groups exhibit selective NTPDase2 binding affinity, as confirmed by molecular docking and enzyme kinetic assays [2]. The methylsulfanyl substituent may further enhance binding through lipophilic contacts within the active site.

Chemical Biology Probe Development for Trans-Translation Pathway Studies

Given that structurally related N-(1,3,4-oxadiazol-2-yl)benzamides (e.g., KKL-35, MBX-4132) function as trans-translation inhibitors [3], CAS 886907-87-5 represents a distinct chemotype for probing this ribosome-rescue pathway. The para-methyl regioisomer offers a unique spatial arrangement that may differentiate its target selectivity profile from ortho-substituted analogs, making it a valuable tool compound for mechanistic studies.

Computational Chemistry and Structure-Based Drug Design Training Sets

The well-defined computed properties of CAS 886907-87-5 (MW = 325.4; XLogP3-AA = 3.5; HBD = 1; HBA = 5; TPSA = 93.3 Ų; Rotatable bonds = 4) [4] make it an ideal candidate for inclusion in computational model training sets, particularly for benchmarking physicochemical property predictions across regioisomeric oxadiazole benzamide series.

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